5-Fluoro-1,2,3,4-tetrahydronaphthalene
Overview
Description
5-Fluoro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H11F. It is a fluorinated derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene.
Scientific Research Applications
5-Fluoro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,2,3,4-tetrahydronaphthalene typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoro-substituted naphthols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its fully hydrogenated form, 5-fluorodecalin, using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Fluoro-substituted naphthols or quinones.
Reduction: 5-Fluorodecalin.
Substitution: Nitro-substituted derivatives.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydronaphthalene in medicinal applications involves its interaction with specific molecular targets. For instance, as a precursor to sulfonamide inhibitors, it binds to the chemokine receptor CCR8, blocking its activity and thereby reducing inflammation and immune responses associated with certain diseases . The exact molecular pathways and interactions depend on the specific derivative and its target .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: The non-fluorinated parent compound, used as a solvent and intermediate in organic synthesis.
5-Chloro-1,2,3,4-tetrahydronaphthalene: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of fluorine.
5-Bromo-1,2,3,4-tetrahydronaphthalene: A brominated analogue with distinct reactivity patterns compared to the fluorinated compound.
Uniqueness of 5-Fluoro-1,2,3,4-tetrahydronaphthalene: The presence of the fluorine atom in this compound imparts unique electronic properties, such as increased electronegativity and altered reactivity, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYLVNKVCLHAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342148 | |
Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700-45-8 | |
Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 5-fluoro-1,2,3,4-tetrahydronaphthalene influence the properties of liquid crystal mixtures?
A1: The study [] demonstrates that incorporating this compound, particularly alongside other fluoro-substituted tetrahydronaphthalene derivatives, can significantly impact the physical properties of liquid crystal mixtures. This includes:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.